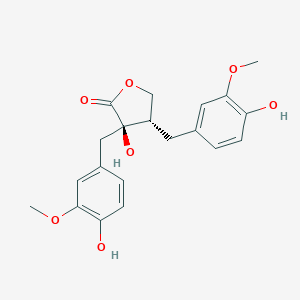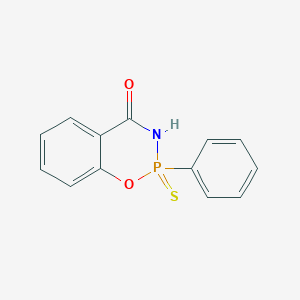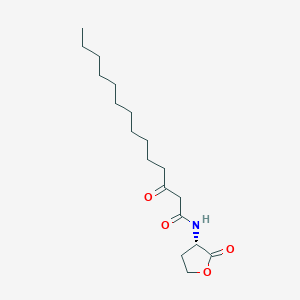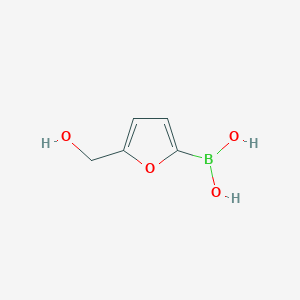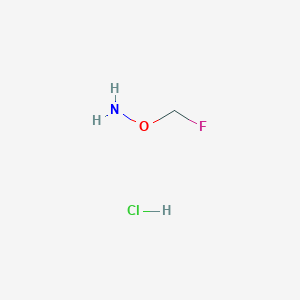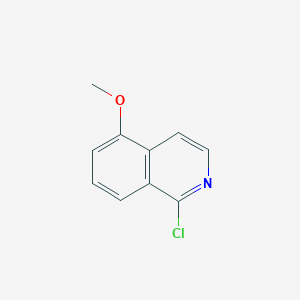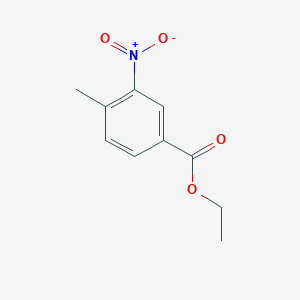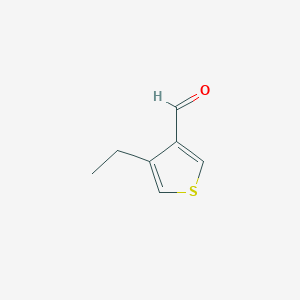
3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)
概要
説明
3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an ethyl group at the 4-position and a formyl group at the 3-position of the thiophene ring. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with ethyl formate and phosphorus oxychloride to introduce the formyl group at the 3-position. Another method involves the Friedel-Crafts acylation of thiophene with ethyl chloroformate, followed by oxidation to form the aldehyde group.
Industrial Production Methods: Industrial production of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: 4-Ethylthiophene-3-carboxylic acid.
Reduction: 4-Ethylthiophene-3-methanol.
Substitution: Various halogenated thiophene derivatives.
科学的研究の応用
3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can undergo nucleophilic addition reactions, which are crucial in many biochemical pathways. The thiophene ring can also participate in π-π interactions, influencing the compound’s binding affinity to molecular targets.
類似化合物との比較
Thiophene-2-carboxaldehyde: Similar structure but with the formyl group at the 2-position.
4-Methylthiophene-3-carboxaldehyde: Similar structure but with a methyl group instead of an ethyl group.
3-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) is unique due to the presence of both the ethyl and formyl groups, which confer specific reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
4-ethylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-2-6-4-9-5-7(6)3-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKLUYQYWJBWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


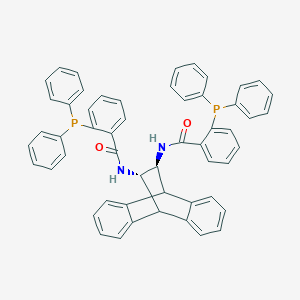
![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)
![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)
